molecular formula C10H10ClNO2 B1658991 5-((2-Chlorophenyl)methyl)-2-oxazolidinone CAS No. 62825-88-1

5-((2-Chlorophenyl)methyl)-2-oxazolidinone

Cat. No. B1658991
CAS RN: 62825-88-1
M. Wt: 211.64 g/mol
InChI Key: PCOMYIUSMUMECB-UHFFFAOYSA-N
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Description

5-((2-Chlorophenyl)methyl)-2-oxazolidinone, or 5-CPM, is a synthetic compound that has a wide range of applications in scientific research. It is a versatile compound due to its unique properties, which makes it a useful tool for scientists and researchers. 5-CPM has been studied for its ability to act as an inhibitor of certain enzymes, and it has also been used in a variety of experiments. In

Scientific Research Applications

5-CPM has been used in a variety of scientific research applications. It has been used as an inhibitor of certain enzymes, including cytochrome P450 and monoamine oxidase. It has also been used in studies of the effects of various drugs on the brain and body, as well as in studies of the effects of aging on the brain. In addition, 5-CPM has been used in studies of the effects of certain hormones, such as testosterone, on the body.

Advantages and Limitations for Lab Experiments

5-CPM has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized in two steps. Additionally, it is relatively safe to use in lab experiments, as it does not have any known toxicity. However, one limitation of 5-CPM is that it is not very soluble in water, which can make it difficult to use in some experiments.

Future Directions

There are several potential future directions for 5-CPM. One potential direction is to explore its potential as an inhibitor of other enzymes. Additionally, further research could be done to explore the effects of 5-CPM on the metabolism of other drugs and substances, as well as its effects on the release of hormones from the body. Furthermore, research could be done to explore the effects of 5-CPM on the activity of other neurotransmitters, such as glutamate and GABA. Finally, research could be done to explore the potential of 5-CPM as an anti-aging agent, as well as its potential as a treatment for certain diseases.

properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-9-4-2-1-3-7(9)5-8-6-12-10(13)14-8/h1-4,8H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOMYIUSMUMECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978515
Record name 5-[(2-Chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62825-88-1
Record name 2-Oxazolidinone, 5-((2-chlorophenyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062825881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(2-Chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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